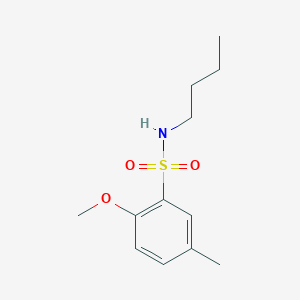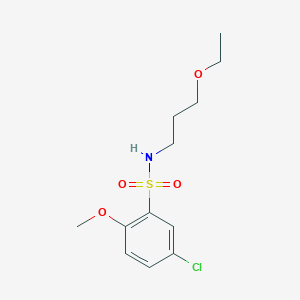
N-butyl-2-methoxy-5-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butyl-2-methoxy-5-methylbenzenesulfonamide, also known as NMBS, is a sulfonamide derivative that has shown potential in various scientific research applications. This compound has been synthesized through several methods and has been studied for its mechanism of action, biochemical and physiological effects, and limitations for lab experiments. In
Mecanismo De Acción
N-butyl-2-methoxy-5-methylbenzenesulfonamide inhibits the activity of TRPM8 by binding to a specific site on the channel. This binding prevents the channel from opening and allows for the inhibition of the ion flow. The exact mechanism of action is still being studied, but it is believed that N-butyl-2-methoxy-5-methylbenzenesulfonamide interacts with the channel in a unique way that allows for selective inhibition.
Biochemical and Physiological Effects:
N-butyl-2-methoxy-5-methylbenzenesulfonamide has been shown to have several biochemical and physiological effects. In addition to its inhibition of TRPM8, N-butyl-2-methoxy-5-methylbenzenesulfonamide has been shown to have anti-inflammatory properties. This compound has also been shown to have an effect on the immune system, specifically on the production of cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-butyl-2-methoxy-5-methylbenzenesulfonamide is its high yield in synthesis. Additionally, this compound has been shown to be stable and easy to handle in lab experiments. However, one limitation is that N-butyl-2-methoxy-5-methylbenzenesulfonamide is not very soluble in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-butyl-2-methoxy-5-methylbenzenesulfonamide. One direction is the development of new treatments for neurological disorders, such as neuropathic pain. Another direction is the study of the immune system and the role that N-butyl-2-methoxy-5-methylbenzenesulfonamide can play in regulating cytokine production. Additionally, the mechanism of action of N-butyl-2-methoxy-5-methylbenzenesulfonamide is still being studied, and further research in this area could lead to new insights into ion channel function and inhibition.
Conclusion:
In conclusion, N-butyl-2-methoxy-5-methylbenzenesulfonamide is a sulfonamide derivative that has shown potential in various scientific research applications. This compound has been synthesized through several methods and has been studied for its mechanism of action, biochemical and physiological effects, and limitations for lab experiments. N-butyl-2-methoxy-5-methylbenzenesulfonamide has the potential to lead to the development of new treatments for neurological disorders and has several future directions for study.
Métodos De Síntesis
N-butyl-2-methoxy-5-methylbenzenesulfonamide can be synthesized through several methods. One of the most common methods is the reaction of N-butyl-2-methoxy-5-methylbenzenesulfonyl chloride with ammonia or amine in the presence of a base. Another method involves the reaction of N-butyl-2-methoxy-5-methylbenzenesulfonyl chloride with an amine and sodium methoxide in methanol. The yield of N-butyl-2-methoxy-5-methylbenzenesulfonamide is high in both methods, and the compound can be purified through recrystallization.
Aplicaciones Científicas De Investigación
N-butyl-2-methoxy-5-methylbenzenesulfonamide has been studied for its potential in various scientific research applications. One of the most promising applications is in the field of neuroscience. N-butyl-2-methoxy-5-methylbenzenesulfonamide has been shown to inhibit the activity of a specific ion channel, called TRPM8, which is involved in the sensation of cold. This inhibition can lead to the development of new treatments for neuropathic pain and other neurological disorders.
Propiedades
Nombre del producto |
N-butyl-2-methoxy-5-methylbenzenesulfonamide |
|---|---|
Fórmula molecular |
C12H19NO3S |
Peso molecular |
257.35 g/mol |
Nombre IUPAC |
N-butyl-2-methoxy-5-methylbenzenesulfonamide |
InChI |
InChI=1S/C12H19NO3S/c1-4-5-8-13-17(14,15)12-9-10(2)6-7-11(12)16-3/h6-7,9,13H,4-5,8H2,1-3H3 |
Clave InChI |
AFVWMGWALJKWFO-UHFFFAOYSA-N |
SMILES |
CCCCNS(=O)(=O)C1=C(C=CC(=C1)C)OC |
SMILES canónico |
CCCCNS(=O)(=O)C1=C(C=CC(=C1)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N,N-bis(2-chloroethyl)-4-[(4-fluorophenyl)iminomethyl]-2-methoxyaniline](/img/structure/B239309.png)


![3-[(4-Chlorophenyl)methyl]pentan-3-amine;hydrochloride](/img/structure/B239319.png)

![1-(4-Chlorophenyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B239327.png)


